molecular formula C8H9Cl2NO2 B6336540 2-Chloromethyl-nicotinic acid methyl ester hydrochloride CAS No. 1803565-86-7

2-Chloromethyl-nicotinic acid methyl ester hydrochloride

Cat. No. B6336540
CAS RN: 1803565-86-7
M. Wt: 222.07 g/mol
InChI Key: BIJONQCBHLGFFG-UHFFFAOYSA-N
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Description

“2-Chloromethyl-nicotinic acid methyl ester hydrochloride” is an intermediate used in synthesizing NAI 1 (N215005), which is used in the process of visualizing the physical basis for molecular behaviors inside living cells . It has a molecular formula of C8H9Cl2NO2 and a molecular weight of 222.07 g/mol .


Molecular Structure Analysis

The molecular structure of “2-Chloromethyl-nicotinic acid methyl ester hydrochloride” consists of a nicotinic acid moiety with a chloromethyl group and a methyl ester group . Further structural analysis would require more specific data such as NMR or X-ray crystallography results.


Chemical Reactions Analysis

Esters, including “2-Chloromethyl-nicotinic acid methyl ester hydrochloride”, can undergo a variety of reactions. One of the most common is hydrolysis, where the ester is split with water into a carboxylic acid and an alcohol. This reaction can be catalyzed by either an acid or a base .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It allows the connection of chemically differentiated fragments. In SM coupling, oxidative addition occurs with electrophilic organic groups, while transmetalation involves nucleophilic organic groups transferred from boron to palladium2-Chloromethyl-nicotinic acid methyl ester hydrochloride serves as a boron reagent in SM coupling, enabling the formation of C–C bonds with excellent functional group tolerance and mild reaction conditions .

Rubefacient for Pain Relief

Methyl nicotinate: , a derivative of the compound, is used as a rubefacient. When applied topically, it induces redness and warmth in the skin, providing relief from muscle, tendon, and joint pain. Rubefacients enhance blood flow and alleviate discomfort .

Precursor in Organic Synthesis

The compound can serve as a precursor in organic synthesis. For example, it participates in the protodeboronation process, where boronate complexes are formed. Protodeboronation reactions are valuable for constructing complex molecules, such as indolizidines .

properties

IUPAC Name

methyl 2-(chloromethyl)pyridine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2.ClH/c1-12-8(11)6-3-2-4-10-7(6)5-9;/h2-4H,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJONQCBHLGFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloromethyl-nicotinic acid methyl ester hydrochloride

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